molecular formula C6H6ClNO B2695073 2-Chloro-5-methylpyridin-4-ol CAS No. 1227580-80-4

2-Chloro-5-methylpyridin-4-ol

Cat. No.: B2695073
CAS No.: 1227580-80-4
M. Wt: 143.57
InChI Key: GOUISLIKOIBJMR-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridin-4-ol is a chemical compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylpyridin-4-ol typically involves the chlorination of 5-methylpyridin-4-ol. One common method includes reacting 3-methylpyridine-1-oxide with phosgene in the presence of trimethylamine, followed by further reaction with phosgene at elevated temperatures . Another method involves the reaction of benzylamine with propionaldehyde, followed by acetylation and reaction with a Vilsmeier reagent generated from solid phosgene and dimethylformamide .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing similar reaction conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylpyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

2-Chloro-5-methylpyridin-4-ol is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyridin-4-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The chlorine atom and the hydroxyl group play crucial roles in its reactivity and interaction with enzymes and receptors. Detailed studies on its molecular pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-4-methylpyridine
  • 5-Chloro-4-methylpyridin-2-ol

Comparison: 2-Chloro-5-methylpyridin-4-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-chloro-5-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUISLIKOIBJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227580-80-4
Record name 2-chloro-5-methylpyridin-4-ol
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